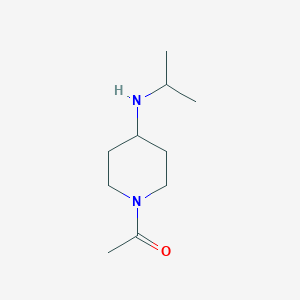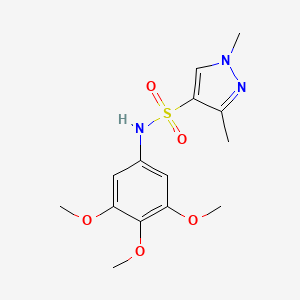
1-(4-Isopropylamino-piperidin-1-yl)-ethanone
Vue d'ensemble
Description
1-(4-Isopropylamino-piperidin-1-yl)-ethanone, also known as 4-IA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a ketone derivative of piperidine and has a molecular formula of C12H22N2O.
Mécanisme D'action
The mechanism of action of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone involves its interaction with the dopamine transporter. This molecule acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the level of dopamine in the brain, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the dopamine transporter. The increased dopamine signaling in the brain can lead to various effects, including increased locomotor activity, reward-seeking behavior, and addiction-related behaviors. This molecule has also been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD).
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-(4-Isopropylamino-piperidin-1-yl)-ethanone in lab experiments is its potent inhibitory effect on the dopamine transporter. This makes it a valuable tool for studying the function of the dopamine transporter and its role in various physiological and pathological conditions. However, one of the limitations of using this molecule is its potential for abuse and addiction-related behaviors.
Orientations Futures
There are several future directions for the use of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone in scientific research. One potential direction is the development of new therapeutic agents for the treatment of ADHD and other dopamine-related disorders. Another direction is the investigation of the role of the dopamine transporter in various neuropsychiatric disorders, including depression, anxiety, and addiction. Additionally, further research is needed to understand the potential risks associated with the use of this molecule in laboratory experiments and its potential for abuse.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule has been used as a research tool to study the function of the dopamine transporter and its role in various physiological and pathological conditions. While there are several advantages to using this molecule in laboratory experiments, it is essential to understand its potential risks and limitations. There are also several future directions for the use of this molecule in scientific research, including the development of new therapeutic agents and the investigation of the role of the dopamine transporter in neuropsychiatric disorders.
Applications De Recherche Scientifique
1-(4-Isopropylamino-piperidin-1-yl)-ethanone has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this molecule is in the field of neuroscience, where it has been used as a research tool to study the function of the dopamine transporter. It has also been used in research studies to investigate the effects of psychostimulant drugs on the brain.
Propriétés
IUPAC Name |
1-[4-(propan-2-ylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)11-10-4-6-12(7-5-10)9(3)13/h8,10-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIVDPWNXSXQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(CC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B3300486.png)



![2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide](/img/structure/B3300515.png)




![Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine](/img/structure/B3300540.png)



![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3300587.png)